molecular formula C15H16O4 B089127 5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one CAS No. 13475-13-3

5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one

Cat. No. B089127
CAS RN: 13475-13-3
M. Wt: 260.28 g/mol
InChI Key: XSGWRNKNCNDJLK-UHFFFAOYSA-N
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Description

5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one, also known as Ginkgolide B, is a natural product derived from the leaves of the Ginkgo biloba tree. It has been extensively studied for its potential therapeutic applications due to its unique chemical structure and biological properties.

Scientific Research Applications

Structural and Chemical Analysis

Research has investigated the structural and chemical properties of related benzazepine derivatives, providing insights into their hydrogen-bonded assembly across various dimensions. The study explored compounds like 5,6-dihydroxy-7,8-dimethoxyflavone and revealed significant intramolecular hydrogen bonding and three-dimensional network formation through O-H⋯O and C-H⋯O hydrogen bonds and π–π interactions, potentially related to the structural characteristics of 5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one (Jing et al., 2013).

Synthesis and Molecular Interactions

Studies have also focused on the synthesis and molecular interactions of similar compounds. For instance, the synthesis of novel 3,4-dihydro-1-benzoxepin-5(2H)-one derivatives, which are close in structure to the target compound, demonstrated inhibitory activities against protein-tyrosine kinases, suggesting potential biomedical applications. These compounds were shown to effectively bind to the active pockets of proteins through intermolecular interactions (Li et al., 2017).

Medicinal Chemistry Applications

There is significant interest in the derivatives of benzazepine and related compounds in medicinal chemistry. For example, the synthesis of aroyl substituted enone Mannich salts, which have properties as valuable building blocks for ring closure reactions to form heterocyclic compounds, highlights the potential of these structures in drug development and pharmaceutical applications (Girreser & Heber, 2000). Furthermore, the exploration of the synthesis, structure, and activity of these derivatives as protein-tyrosine kinase (PTK) inhibitors indicates their relevance in therapeutic strategies (Li et al., 2017).

properties

CAS RN

13475-13-3

Product Name

5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one

Molecular Formula

C15H16O4

Molecular Weight

260.28 g/mol

IUPAC Name

5-hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one

InChI

InChI=1S/C15H16O4/c1-8-3-4-10-12(18-7-8)6-13-14(15(10)17)11(16)5-9(2)19-13/h5-6,8,17H,3-4,7H2,1-2H3

InChI Key

XSGWRNKNCNDJLK-UHFFFAOYSA-N

SMILES

CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

Canonical SMILES

CC1CCC2=C(C=C3C(=C2O)C(=O)C=C(O3)C)OC1

synonyms

6,7,8,9-Tetrahydro-5-hydroxy-2,8-dimethyl-4H-pyrano[3,2-h][1]benzoxepin-4-one

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 2
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 3
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 4
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 5
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one
Reactant of Route 6
5-Hydroxy-2,8-dimethyl-6,7,8,9-tetrahydropyrano[3,2-h][1]benzoxepin-4-one

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